5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core, which is a common structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and methanesulfonyl groups, and the attachment of the thiolan and methoxyphenylmethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5-Chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions, which can lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide.
Uniqueness
Compared to similar compounds, 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20ClN3O6S2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H20ClN3O6S2/c1-28-14-5-3-12(4-6-14)10-22(13-7-8-30(26,27)11-13)17(23)16-15(19)9-20-18(21-16)29(2,24)25/h3-6,9,13H,7-8,10-11H2,1-2H3 |
InChI Key |
OXXRNIFUCJHRAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
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